N-(2-methylphenyl)-3-(oxolan-3-yl)pyrrolidine-1-carboxamide
Description
N-(2-methylphenyl)-3-(oxolan-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a 2-methylphenyl group attached to the nitrogen atom The oxolan-3-yl group is attached to the third carbon of the pyrrolidine ring
Properties
IUPAC Name |
N-(2-methylphenyl)-3-(oxolan-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-4-2-3-5-15(12)17-16(19)18-8-6-13(10-18)14-7-9-20-11-14/h2-5,13-14H,6-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJMWCMXESBWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-(oxolan-3-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrrolidine ring with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring acts as the nucleophile.
Attachment of the Oxolan-3-yl Group: The oxolan-3-yl group can be introduced through a similar nucleophilic substitution reaction, where the third carbon of the pyrrolidine ring acts as the nucleophile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-(oxolan-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. These reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides. These reactions are typically carried out under basic or acidic conditions, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxides or hydroxides.
- Reduction may yield amines or alcohols.
- Substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-methylphenyl)-3-(oxolan-3-yl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound can be used as a tool for studying various biological processes, such as enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-(oxolan-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
N-(2-methylphenyl)-3-(oxolan-3-yl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
N-(2-methylphenyl)pyrrolidine-1-carboxamide: This compound lacks the oxolan-3-yl group, which may affect its chemical and biological properties.
N-(2-methylphenyl)-3-(oxolan-3-yl)pyrrolidine: This compound lacks the carboxamide group, which may affect its reactivity and interactions with molecular targets.
N-(2-methylphenyl)-3-(oxolan-3-yl)pyrrolidine-1-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which may affect its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
